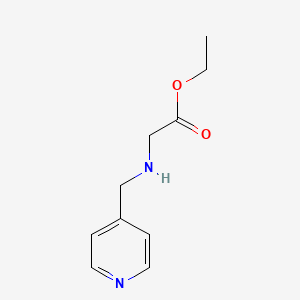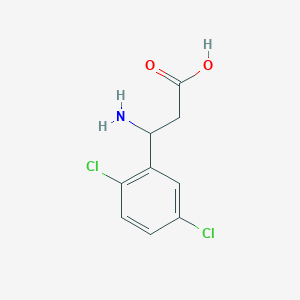
N-(4-Pyridinylmethyl)-glycine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Pyridinylmethyl)-glycine ethyl ester is a chemical compound with the molecular formula C10H14N2O2 It is an ester derivative of glycine, where the glycine molecule is modified with a pyridinylmethyl group at the nitrogen atom and an ethyl ester group at the carboxyl end
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Pyridinylmethyl)-glycine ethyl ester typically involves the reaction of glycine with 4-pyridinylmethyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Aqueous or organic solvents like dichloromethane
Temperature: Room temperature to moderate heating
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher yields and purity. Techniques such as phase-transfer catalysis and ion-pair extraction can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(4-Pyridinylmethyl)-glycine ethyl ester can undergo various chemical reactions, including:
Oxidation: The pyridinylmethyl group can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the ester group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: this compound N-oxide
Reduction: N-(4-pyridinylmethyl)glycine alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-Pyridinylmethyl)-glycine ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Pyridinylmethyl)-glycine ethyl ester involves its interaction with specific molecular targets and pathways. The pyridinylmethyl group can interact with various enzymes and receptors, potentially modulating their activity. The ester group allows for hydrolysis, releasing the active glycine derivative, which can then participate in various biochemical processes .
Comparison with Similar Compounds
- N-(4-pyridinylmethyl)glycine
- N-(4-pyridinylmethyl)alanine ethyl ester
- N-(4-pyridinylmethyl)valine ethyl ester
Comparison: N-(4-Pyridinylmethyl)-glycine ethyl ester is unique due to its specific ester and pyridinylmethyl modifications, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research applications .
Properties
CAS No. |
88720-63-2 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2-(pyridin-4-ylmethylamino)acetate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)8-12-7-9-3-5-11-6-4-9/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
PXTPPHVRRFSIRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S)-2-aminopropyl]diethylamine](/img/structure/B8271355.png)


![1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B8271374.png)

![tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate](/img/structure/B8271386.png)



![[1-(3-Methylphenyl)cyclopropyl]methanol](/img/structure/B8271415.png)

